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Introduction
Locked Nucleic Acid (LNA) gapmers are a class of antisense oligonucleotides (ASOs) that have

garnered significant interest in research and therapeutic development due to their enhanced

target affinity and nuclease resistance.[1][2] These chimeric oligonucleotides typically consist of

a central "gap" of DNA nucleotides flanked by LNA-modified wings.[1][2] The LNA modifications

confer high binding affinity to complementary RNA sequences, while the DNA gap is capable of

recruiting RNase H to cleave the target RNA, leading to potent gene silencing.[2] The synthesis

of LNA gapmers is readily achievable through automated solid-phase phosphoramidite

chemistry, a cornerstone of modern oligonucleotide production.[3][4][5]

This document provides a detailed protocol for the synthesis of LNA gapmers utilizing Benzoyl-

protected Adenosine (A(Bz)) phosphoramidite, alongside other standard DNA and LNA

phosphoramidites. The protocol outlines the necessary reagents, instrumentation, and steps for

synthesis, deprotection, and purification.

Synthesis Workflow
The synthesis of LNA gapmers follows a cyclic four-step process for each nucleotide addition:

deprotection, coupling, capping, and oxidation. This process is performed on an automated

DNA synthesizer.
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Automated Synthesis Cycle (per nucleotide)
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Figure 1: Automated Synthesis Workflow for LNA Gapmers.

Materials and Reagents
Phosphoramidites and Solid Support

Reagent Supplier Notes

LNA-A(Bz) CE

Phosphoramidite
Various

Benzoyl-protected Adenosine

LNA amidite.

LNA-T CE Phosphoramidite Various Thymidine LNA amidite.

LNA-5-Me-C(Bz) CE

Phosphoramidite
Various

Benzoyl-protected 5-

Methylcytosine LNA amidite.

LNA-G(dmf) CE

Phosphoramidite
Various

Dimethylformamidine-

protected Guanosine LNA

amidite.

DNA Phosphoramidites (A(Bz),

C(Ac), G(iBu), T)
Various

Standard DNA amidites for the

gap region.

Controlled Pore Glass (CPG)

Solid Support
Various

Pre-loaded with the first

nucleoside of the sequence.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b3180582?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3180582?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis Reagents
Reagent Concentration Purpose

Anhydrous Acetonitrile

(CH3CN)
N/A

Solvent for phosphoramidites

and activator.

Dichloroacetic Acid (DCA) in

Dichloromethane (DCM)
3% (v/v)

Deblocking agent to remove

the 5'-DMT group.[6]

5-Ethylthio-1H-tetrazole (ETT)

or Dicyanoimidazole (DCI)
0.25 M in Acetonitrile

Activator for the coupling

reaction.

Capping Reagent A (Acetic

Anhydride/THF/Pyridine)
Varies by supplier

Capping of unreacted 5'-

hydroxyl groups.

Capping Reagent B (N-

Methylimidazole/THF)
Varies by supplier

Catalyst for the capping

reaction.

Oxidizing Reagent (Iodine in

THF/Water/Pyridine)
0.02 - 0.05 M

Oxidation of the phosphite

triester to a stable phosphate

triester.

Sulfurizing Reagent (e.g.,

DDTT)
0.05 M in Pyridine/Acetonitrile

For creating phosphorothioate

linkages (optional).

Experimental Protocols
Automated Oligonucleotide Synthesis
The synthesis is performed on an automated DNA synthesizer following the standard

phosphoramidite chemistry cycle.[5] Key parameters for LNA monomer coupling need to be

adjusted as LNA phosphoramidites are more sterically hindered than standard DNA amidites.

[3]

Recommended Synthesizer Cycle Parameters:
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Step Reagent
Time (DNA
Monomers)

Time (LNA
Monomers)

Deblocking 3% DCA in DCM 60 seconds 60 seconds

Coupling Amidite + Activator 30 - 60 seconds 180 - 250 seconds[3]

Capping Capping A + B 30 seconds 30 seconds

Oxidation 0.02 M Iodine 30 seconds 45 seconds[3]

Note: Coupling times for LNA amidites can vary depending on the synthesizer. For example,

180 seconds is recommended for ABI synthesizers, while 250 seconds is suggested for

Expedite synthesizers.[3]

Cleavage and Deprotection
Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and the

protecting groups from the nucleobases and phosphate backbone are removed.

Standard Deprotection Protocol (Ammonium Hydroxide):

Transfer the solid support to a screw-cap vial.

Add fresh concentrated ammonium hydroxide (28-30%).

Incubate the vial at 55°C for 8-16 hours.[7]

Cool the vial to room temperature and transfer the supernatant containing the

oligonucleotide to a new tube.

Evaporate the ammonia to dryness using a centrifugal evaporator.

Rapid Deprotection Protocol (AMA):

For sequences without base-labile modifications, a faster deprotection can be achieved using a

mixture of Ammonium Hydroxide and aqueous Methylamine (AMA).[8]
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Prepare a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous

methylamine.

Add the AMA solution to the solid support.

Incubate at 65°C for 10-15 minutes.[8]

Cool and evaporate as described above.

Caution: Avoid using methylamine-containing reagents for deprotection if the sequence

contains Me-Bz-C-LNA, as this can lead to an N4-methyl modification.[3]

Purification by High-Performance Liquid
Chromatography (HPLC)
The crude, deprotected LNA gapmer is purified to remove truncated sequences and other

impurities. Reversed-phase (RP-HPLC) and anion-exchange (AEX-HPLC) are common

methods.[9][10] AEX-HPLC is often recommended for modified oligonucleotides like LNA

gapmers as it can provide higher resolution.[11]

General RP-HPLC Protocol:

Parameter Condition

Column
C18, e.g., XTerra® MS C18, 2.5 µm, 4.6 x 50

mm[12]

Mobile Phase A
100 mM Triethylammonium Acetate (TEAA) in

5% Acetonitrile, pH 7.0[12]

Mobile Phase B 100 mM TEAA in 15% Acetonitrile, pH 7.0[12]

Gradient
Linear gradient, e.g., 20-70% B over 20

minutes[12]

Flow Rate 1.0 mL/min[12]

Temperature 60°C[12]

Detection UV at 260 nm
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Dissolve the dried oligonucleotide in Mobile Phase A.

Inject the sample onto the HPLC system.

Collect fractions corresponding to the full-length product peak.

Pool the pure fractions and desalt if necessary (e.g., if using a non-volatile buffer like TEAA).

[9]

Quality Control
The identity and purity of the final LNA gapmer product should be confirmed.

Analysis Workflow:

Purified LNA Gapmer

Analytical HPLC

Mass Spectrometry
(LC-MS or MALDI-TOF)

Purity Assessment

Identity Confirmation

Click to download full resolution via product page

Figure 2: Post-Purification Analysis Workflow.

Purity Assessment: Analytical HPLC is used to determine the purity of the final product,

which should ideally be >85%.[10]

Identity Confirmation: Mass spectrometry (e.g., ESI-MS or MALDI-TOF MS) is employed to

confirm that the molecular weight of the synthesized oligonucleotide matches the calculated

theoretical mass.[13][14]

Conclusion
The synthesis of LNA gapmers using A(Bz) and other phosphoramidites is a robust and

reproducible process when performed on an automated DNA synthesizer with optimized

protocols. The key considerations are the extended coupling and oxidation times required for
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LNA monomers. Following synthesis, a thorough deprotection and purification workflow is

essential to obtain a high-purity product suitable for downstream applications in research and

drug development. The analytical techniques outlined ensure the final product meets the

required specifications for identity and purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3180582#synthesis-of-lna-gapmers-using-a-bz-
amidite]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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